环己-3-烯-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

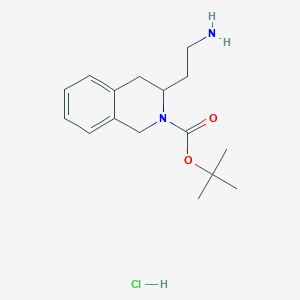

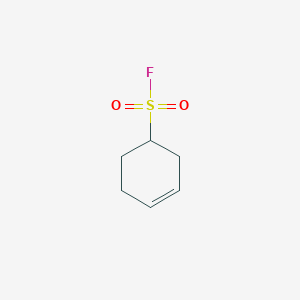

Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S . It has a molecular weight of 164.2 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Cyclohex-3-ene-1-sulfonyl fluoride is1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields . SuFEx is characterized by selective activation of high oxidation state sulfur centres connected to fluoride, enabling exchange reactions with incoming nucleophiles .Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-sulfonyl fluoride is a liquid . It has a molecular weight of 164.2 . More specific physical and chemical properties are not provided in the search results.科学研究应用

环己炔的生成和反应性

环己炔可由环己-1-烯基碘鎓盐在温和碱(包括乙酸根和氟离子)作用下有效生成。亲核加成对环己炔的区域选择性受 4-取代基影响 (藤田、阪西、金和奥山,2002 年).

三唑基脂肪族磺酰氟的合成

已开发出一种无金属方法,用于在 1,2,3-三唑环的 C4 位区域选择性地构建脂肪族磺酰氟部分,产率高达 95%。该方法对于合成三唑基磺酰氟具有重要意义 (卢卡斯、秦和唐,2021 年).

烯胺基磺酰氟的构建

已开发出一种新的磺酰氟试剂 (E)-2-甲氧基乙烯-1-磺酰氟,用于创建烯胺基磺酰氟。该方法对环境无害,仅产生甲醇作为副产物,并可获得多种 N-ESF (刘、唐和秦,2023 年).

吡唑并[1,5-a]吡啶基磺酰氟的构建

与 1-溴乙烯-1-磺酰氟的 [3 + 2] 环加成反应产生各种有用的吡唑并[1,5-a]吡啶基磺酰氟。该工艺因其广泛的底物特异性和温和的条件而引人注目,使其在药物化学中具有价值 (吴和秦,2023 年).

螺环 β-和 γ-内酰胺的合成

创新的 sp3 富集的氰基烷基磺酰氟被合成到螺环 β-或 γ-内酰胺中。该方法高效且可扩展,产生新颖的内酰胺,这些内酰胺是药物发现中的有价值的构建块 (Stepannikova 等人,2020 年).

基于吲哚嗪的杂环磺酰氟的组装

提出了一种通过 [3+2] 环加成来创建基于吲哚嗪的杂环磺酰氟的方法。这种转化对于开发具有潜在药用价值的新型磺酰氟具有重要意义 (熊、吴和秦,2022 年).

用于磺酰氟合成的电化学氧化偶联

报道了一种制备磺酰氟的环保电化学方法。利用广泛存在的硫醇和氟化钾,该方法显示出广泛的底物范围,并且不需要额外的氧化剂或催化剂 (Laudadio 等人,2019 年).

安全和危害

未来方向

Sulfur fluoride exchange (SuFEx), the click reaction likely involved in the synthesis and reactions of Cyclohex-3-ene-1-sulfonyl fluoride, has promising prospects . It offers unique and complimentary connective power, and its reactions proceed under more favourable conditions compared to other click reactions . The availability of a diverse collection of SuFExable hubs offers tremendous scope for exploring chemical space through click chemistry .

作用机制

Target of Action

Cyclohex-3-ene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be various biological molecules that can act as nucleophiles, engaging with the electrophilic sulfur atom of the sulfonyl fluoride group .

Mode of Action

The mode of action of cyclohex-3-ene-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfur atom of the sulfonyl fluoride group and a nucleophilic atom in the target molecule . This reaction is driven by the high charge of the central sulfur atom, making it attractive for nucleophiles . The resulting change is the formation of a new S–N, S–O, or S–C bond, depending on the nature of the nucleophile .

Biochemical Pathways

Sulfonyl fluorides are known to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in various biochemical reactions and pathways, potentially leading to diverse downstream effects .

Pharmacokinetics

Sulfonyl fluorides are generally known for their balance of reactivity and stability, which can impact their bioavailability . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their stability and absorption in biological systems .

Result of Action

The molecular and cellular effects of cyclohex-3-ene-1-sulfonyl fluoride’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially modify various biomolecules, leading to changes in their function . These changes could have various downstream effects at the cellular level .

Action Environment

The action, efficacy, and stability of cyclohex-3-ene-1-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the sulfonyl fluoride group . Furthermore, factors such as temperature and the presence of other reactive species could also influence its stability and reactivity .

属性

IUPAC Name |

cyclohex-3-ene-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDPOUVIDIJKFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-ene-1-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)

![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)

![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)